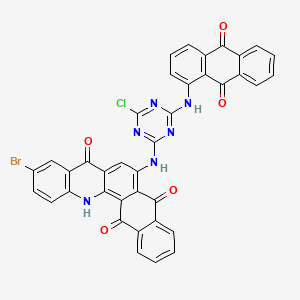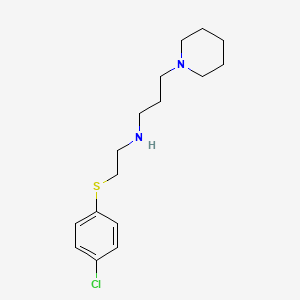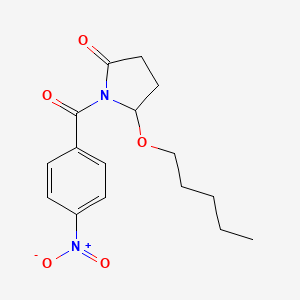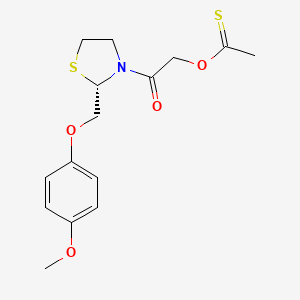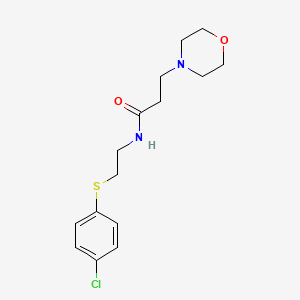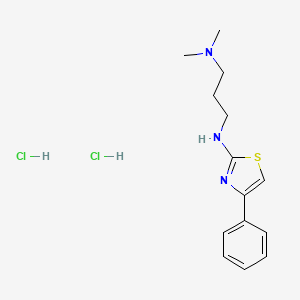
1,3-Propanediamine, N,N-dimethyl-N'-(4-phenyl-2-thiazolyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of propanediamine, featuring a thiazole ring substituted with a phenyl group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides in the presence of a base.
Attachment of Propanediamine: The propanediamine moiety is then attached through a nucleophilic substitution reaction.
Dimethylation: The dimethylation of the amine group is achieved using methylating agents such as methyl iodide.
Formation of Dihydrochloride Salt: Finally, the dihydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, bases, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, hydrochloride: A similar compound with a different salt form.
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, sulfate: Another derivative with a sulfate salt.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-(4-phenyl-2-thiazolyl)-, dihydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
118678-96-9 |
|---|---|
分子式 |
C14H21Cl2N3S |
分子量 |
334.3 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C14H19N3S.2ClH/c1-17(2)10-6-9-15-14-16-13(11-18-14)12-7-4-3-5-8-12;;/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,15,16);2*1H |
InChIキー |
SKZRFEIKYMDDEK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=NC(=CS1)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


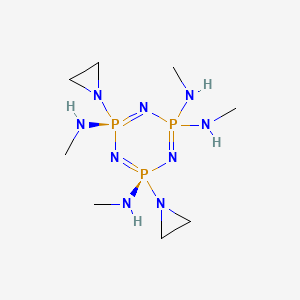
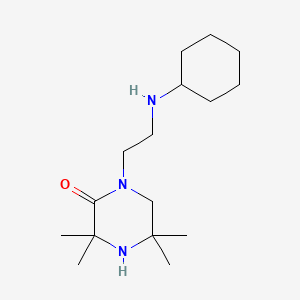

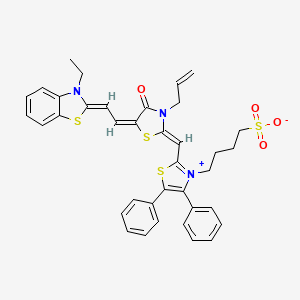
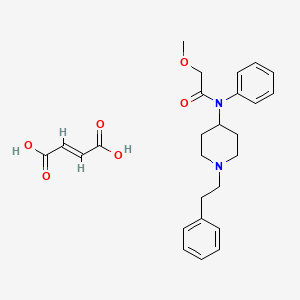
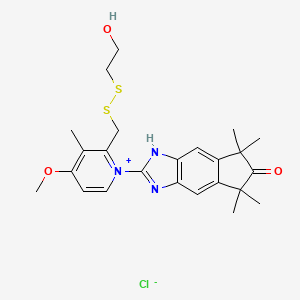
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
